molecular formula C9H8FN3S B185734 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine CAS No. 39181-55-0

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Cat. No. B185734
CAS RN: 39181-55-0
M. Wt: 209.25 g/mol
InChI Key: XHFWYSOJZBOIDC-UHFFFAOYSA-N
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Description

The compound “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” is a derivative of thiadiazole, which is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms . The 4-Fluorobenzyl group is a common moiety in medicinal chemistry, known for its ability to enhance the biological activity of various compounds .


Synthesis Analysis

While specific synthesis methods for “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds have been synthesized through various methods. For instance, a method for the synthesis of a similar compound, “8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” has been developed .


Molecular Structure Analysis

The molecular structure of “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely be determined by techniques such as X-ray crystallography, as has been done for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely depend on the specific conditions and reactants present. A study on a similar compound, “8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one”, provides some insight into potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely be similar to those of its components. For example, 4-Fluorobenzylamine is a liquid at room temperature .

Scientific Research Applications

Diuretic Activity

1,3,4-Thiadiazole derivatives have been studied for their potential diuretic properties. Research involving 5-membered heterocyclic ring systems, like the 1,3,4-thiadiazole nucleus, which contains two nitrogen and one sulfur atom, has shown promising results in the search for new diuretic agents. Substituted 1,3,4-thiadiazoles were synthesized, and their diuretic activity was evaluated on Swiss albino mice by measuring urine volume and electrolyte excretion. The findings indicated that all compounds exhibited diuretic activity, with 5-methyl derivatives showing significant activity compared to other derivatives (Ergena, Rajeshwar, & Solomon, 2022).

Anticonvulsant Activity

A series of thiadiazole derivatives, including 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives, were synthesized and evaluated for their anticonvulsant activity. These compounds were tested using maximal electroshock (MES) tests in mice, and among the synthesized compounds, some showed significant anticonvulsant activity with lower neurotoxicity compared to reference drugs. This indicates the potential use of thiadiazole derivatives in treating convulsions (Zhang et al., 2010).

Therapeutic Potential in Binge Eating

Compounds structurally related to thiadiazole, like GSK1059865, have been studied for their therapeutic potential in compulsive food consumption and binge eating models in female rats. These studies aim to understand the role of specific receptors and neural mechanisms in compulsive eating behaviors, suggesting a potential pathway for developing pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Potential Antidepressant Activity

Research on derivatives like 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, related to the thiadiazole structure, has demonstrated potential antidepressant activity. Studies in mice indicated significant activity in antidepressant testing, suggesting a different mechanism of action from traditional antidepressants, which could open pathways for new therapeutic approaches (Wessels, Schwan, & Pong, 1980).

Safety And Hazards

The safety and hazards associated with “5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine” would likely depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety precautions .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFWYSOJZBOIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353437
Record name 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

CAS RN

39181-55-0
Record name 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
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Synthesis routes and methods

Procedure details

0.38 g of 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide (1.67 mmol) is added portionwise with stirring. After stirring for 3 hours between 0 and −10° C., water is added dropwise and the mixture is then returned to basic pH with sodium hydroxide, while maintaining a temperature of between 0 and −10° C. The precipitate is filtered off, washed with water and dried. 0.264 g of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine is obtained.
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